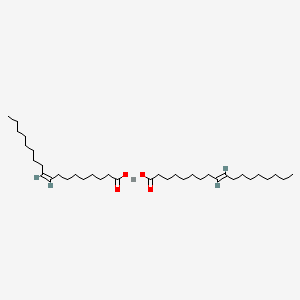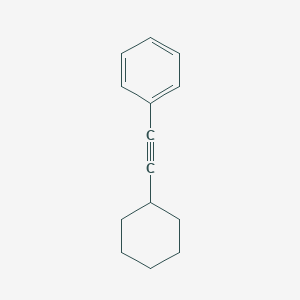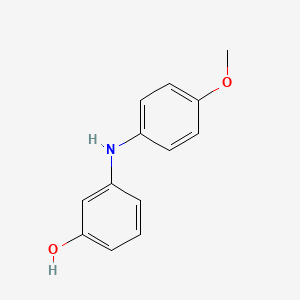
3-(4-Methoxyanilino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-METHOXYPHENYL)AMINO]PHENOL is an organic compound with the molecular formula C13H13NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound consists of a phenol group substituted with a 4-methoxyphenylamino group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHOXYPHENYL)AMINO]PHENOL typically involves the reaction of 4-methoxyaniline with phenol under specific conditions. One common method is the Schiff base reduction route, where 4-methoxyaniline reacts with phenol in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(4-METHOXYPHENYL)AMINO]PHENOL may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts such as palladium or copper may be employed to enhance reaction rates and selectivity . The use of continuous flow reactors and automated systems can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXYPHENYL)AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-[(4-METHOXYPHENYL)AMINO]PHENOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-METHOXYPHENYL)AMINO]PHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHOXYPHENYL)AMINO]PHENOL
- 4-[(4-METHOXYPHENYL)AMINO]PHENOL
- 3-[(4-METHOXYPHENYL)AMINO]BENZOIC ACID
Uniqueness
3-[(4-METHOXYPHENYL)AMINO]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
58273-38-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(4-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-5-10(6-8-13)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3 |
InChI Key |
QURGRYZJKCDXKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


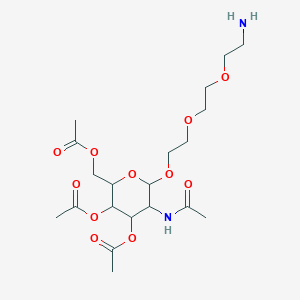
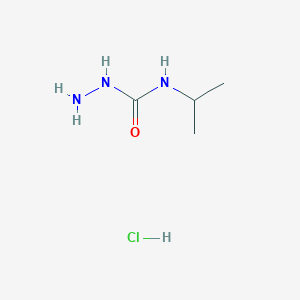
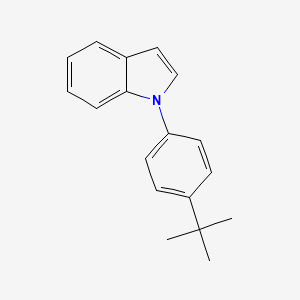
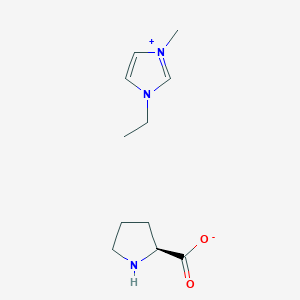
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
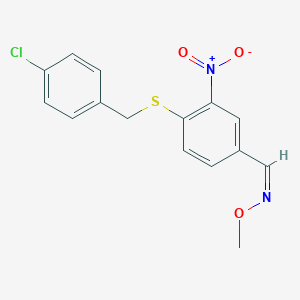
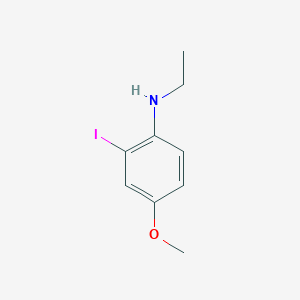
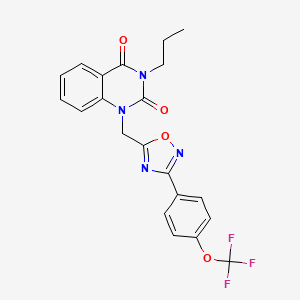

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)

